3-bromo-2,5-dimethoxy-2,5-dihydrofuran
Description
3-Bromo-2,5-dimethoxy-2,5-dihydrofuran is a brominated derivative of 2,5-dimethoxy-2,5-dihydrofuran (DMDF), a versatile intermediate in organic synthesis. While DMDF (CAS 332-77-4) is well-documented for its role in producing pyridines, pyrroles, and cross-linking agents , the brominated analog introduces enhanced reactivity due to the electron-withdrawing bromine substituent. This compound is hypothesized to serve as a precursor in electrophilic substitution reactions or as a cross-linking agent in specialized polymer systems.
Properties
IUPAC Name |
3-bromo-2,5-dimethoxy-2,5-dihydrofuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-8-5-3-4(7)6(9-2)10-5/h3,5-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBCKABMZZZEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=C(C(O1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2,5-dimethoxy-2,5-dihydrofuran typically involves the bromination of 2,5-dimethoxy-2,5-dihydrofuran. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2,5-dimethoxy-2,5-dihydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,5-dimethoxy-2,5-dihydrofuran.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted furans, carbonyl compounds, and reduced furan derivatives .
Scientific Research Applications
Synthesis of Pharmaceuticals
One of the primary applications of 3-bromo-2,5-dimethoxy-2,5-dihydrofuran is in the synthesis of biologically active compounds, including pharmaceuticals. The compound serves as a versatile building block for the development of various drugs. For instance, it can be utilized in the synthesis of sulfone derivatives that have shown potential as active pharmaceutical ingredients (APIs) .
Case Study: Synthesis of Sulfonyl Compounds
A notable application involves the reaction of this compound with sulfonic acid bromides to produce β-bromoalkylsulfones. These intermediates can further undergo dehydrobromination to yield alkenylsulfones, which are valuable in drug development .
Research on Hallucinogenic Properties
Research has also indicated that derivatives of this compound exhibit hallucinogenic properties similar to those of other phenylalkylamines. For instance, studies have explored the behavioral responses induced by rigid analogues of hallucinogens derived from this compound .
Case Study: Behavioral Studies
In a study assessing the effects of tetrahydrobenzodifurans on serotonergic receptors in mice, compounds related to this compound were shown to induce significant behavioral changes mediated by the 5-HT_2A receptor . This highlights its potential implications in psychopharmacology.
Organic Synthesis and Chemical Reactions
The compound is also valuable in organic synthesis due to its reactivity and ability to form various derivatives. It can participate in reactions that lead to the formation of complex molecules used in various chemical applications.
Table: Key Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Reaction with sulfonic acid bromides | Mild conditions with hydroperoxides | β-Bromoalkylsulfones |
| Dehydrobromination | Basic conditions | Alkenylsulfones |
| Synthesis with formic acid | Heating | Maltol and related compounds |
Potential Applications in Material Science
Emerging research suggests potential applications of this compound in material science. Its derivatives may serve as precursors for polymers or other materials with unique properties due to their functional groups.
Mechanism of Action
The mechanism of action of 3-bromo-2,5-dimethoxy-2,5-dihydrofuran involves its interaction with molecular targets through its reactive bromine and methoxy groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity . The pathways involved in these interactions are dependent on the specific context of its application, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
2,5-Dimethoxy-2,5-dihydrofuran (DMDF)
- Structure: A non-brominated dihydrofuran derivative with methoxy groups at positions 2 and 3.
- Synthesis: Produced via electrochemical oxidation of furan in NH$_4$Br/methanol, achieving 73% yield and 86% current efficiency . Traditional methods use bromine as an oxidant but are environmentally taxing .
- Applications :
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
- Structure : Hexasubstituted dihydrofuran with bromine at positions 3 and 4 and phenyl groups at positions 2 and 4.
- Key Features :
- Applications: Potential in materials science for designing molecular crystals with tailored intermolecular interactions .
3-Bromofuran-2,5-dicarbaldehyde (CAS 21921-76-6)
- Structure : Brominated furan with aldehyde groups at positions 2 and 5 instead of methoxy.
- Reactivity : Aldehyde groups enable nucleophilic additions (e.g., Grignard reactions), contrasting with DMDF’s electrophilic methoxy sites.
- Applications : Likely used in synthesizing heterocycles or as a ligand in coordination chemistry.
2,5-Dimethoxytetrahydrofuran
- Structure : Fully saturated tetrahydrofuran derivative with methoxy groups.
- Comparison :
- Reduced ring strain compared to dihydrofuran analogs, altering reaction kinetics.
- Less reactive in electrophilic additions due to lack of conjugated double bonds.
(2S,3R)-5-Bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran
- Structure : Brominated benzofuran derivative with multiple methoxyphenyl substituents.
- Applications: Potential pharmacological activity due to the benzofuran scaffold, commonly explored in drug discovery .
Comparative Data Table
Research Findings and Industrial Relevance
- Environmental Impact : DMDF’s electrochemical synthesis reduces bromine waste, aligning with green chemistry principles . Brominated derivatives, however, may require stoichiometric bromine, necessitating improved catalytic methods.
- Material Science : DMDF’s cross-linking efficacy in chitosan highlights its role in sustainable materials, while brominated analogs could enable UV-resistant or flame-retardant polymers.
- Pharmaceutical Potential: Brominated benzofuran derivatives (e.g., ) underscore the importance of dihydrofuran scaffolds in drug discovery, particularly for antimicrobial or anticancer agents .
Biological Activity
3-Bromo-2,5-dimethoxy-2,5-dihydrofuran is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of bromine and methoxy groups contributes to its reactivity and biological profile.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:
- Serotonergic Activity : Compounds with similar structures have been shown to interact with serotonin receptors, particularly the 5-HT_2A receptor. This interaction is often linked to hallucinogenic effects and modulation of mood .
- Inhibition of Protein Tyrosine Phosphatases : Some derivatives demonstrate inhibitory effects on protein tyrosine phosphatases (PTPs), which are critical in signaling pathways related to diabetes and cancer .
- Antimicrobial Properties : Dihydrofuran derivatives have shown promise as antimicrobial agents, potentially targeting bacterial virulence factors .
Case Study 1: Serotonergic Effects
In a study assessing the effects of related compounds on behavioral responses in mice, it was found that this compound analogs induced significant head twitch responses mediated by the 5-HT_2A receptor. The effective dose (ED50) was determined to be approximately 0.75 μmol/kg for structurally related compounds .
Case Study 2: Inhibition of Protein Tyrosine Phosphatase
Research focused on a derivative of the compound revealed that it acts as a potent inhibitor of PTP1B with an IC50 value of 0.86 μM. This inhibition leads to enhanced insulin signaling pathways in diabetic models, demonstrating potential as an antidiabetic agent .
Comparative Table of Biological Activities
| Compound | Activity Type | Mechanism | ED50/IC50 Value |
|---|---|---|---|
| This compound | Serotonergic (HTR) | 5-HT_2A receptor interaction | ~0.75 μmol/kg |
| Related Compound | PTP1B Inhibition | Protein signaling modulation | 0.86 μM |
| Dihydrofuran Derivative | Antimicrobial | Targeting bacterial virulence | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
